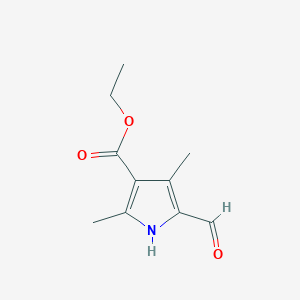

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9) is a pyrrole-based heterocyclic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol . It features a pyrrole ring substituted with methyl groups at positions 2 and 4, a formyl group at position 5, and an ethyl ester at position 3. The compound is synthesized via the Vilsmeier-Haack reaction, where ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes formylation using POCl₃ and DMF .

Crystallographic studies reveal that the molecule adopts a planar geometry (r.m.s. deviation = 0.038 Å), stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, which contribute to its solid-state packing . The formyl group at position 5 enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, such as antimalarials and antimicrobial agents . Its role in forming Schiff base ligands for metal coordination complexes (e.g., zinc and copper) further underscores its utility in materials science .

Properties

IUPAC Name |

ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDISALBEIGGPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176417 | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-59-9 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as the precursor. The Vilsmeier reagent—a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—generates an electrophilic chloro-iminium intermediate, which facilitates formylation at the activated 5-position.

Typical Procedure :

-

Precursor Activation : The pyrrole derivative (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 4°C.

-

Reagent Addition : POCl₃ (1.2 equiv) is added dropwise, followed by DMF (1.5 equiv), maintaining the temperature below 18°C to prevent side reactions.

-

Reaction Quenching : After 6–8 hours, the mixture is poured into ice-cold water, and the pH is adjusted to 7–8 using sodium bicarbonate.

-

Product Isolation : The crude product is extracted with DCM, dried over Na₂SO₄, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Optimization Strategies

-

Temperature Control : Lower temperatures (4–18°C) minimize polysubstitution and decomposition.

-

Solvent Selection : Anhydrous DCM or 1,2-dichloroethane enhances reagent stability.

-

Microwave Assistance : Recent adaptations use microwave irradiation (100°C, 15 min) to accelerate the reaction, achieving comparable yields (70%) with reduced side products.

Paal-Knorr Condensation: Pyrrole Core Synthesis

The Paal-Knorr method constructs the pyrrole ring, which is subsequently functionalized to yield the target compound.

Cyclization of 1,4-Dicarbonyl Compounds

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is synthesized via condensation of 3-hydroxyhexane-2,5-dione with methylamine or its derivatives.

Procedure :

-

Dicarbonyl Preparation : 3-Hydroxyhexane-2,5-dione (1.0 equiv) is reacted with methylamine (1.2 equiv) in ethanol under reflux for 12 hours.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization (HCl, 80°C, 4 hours) to form the pyrrole ring.

-

Esterification : The carboxylic acid intermediate is treated with ethanol and H₂SO₄ to yield the ethyl ester.

Yield : 50–60% for the cyclization step; overall yield after esterification: 40–45%.

Limitations and Modifications

-

Low Yields : The Paal-Knorr route often suffers from moderate yields due to competing side reactions.

-

Alternative Amines : Substituting methylamine with benzylamine improves steric hindrance, reducing side products but complicating deprotection.

Alternative Synthetic Approaches

Bromination-Dehydrobromination Sequence

Margaretha’s method involves bromination of methyl 2,2-dimethyl-3-oxo-pyrrolidine-1-carboxylate followed by dehydrobromination to introduce unsaturation.

Steps :

-

Bromination : Treat the pyrrolidine derivative with bromine in CCl₄ to form a 4,4-dibromo intermediate.

-

Dehydrobromination : Use a base (e.g., DBU) to eliminate HBr, yielding the unsaturated pyrrole.

-

Oxidation : Oxidize the 5-position using N-bromosuccinimide (NBS) in dioxane to introduce the formyl group.

Silyl Enolate Chemistry

Silylation of the pyrrolidine precursor with trimethylsilyl chloride (TMSCl) enhances regioselectivity during formylation. Subsequent oxidation with pyridinium chlorochromate (PCC) achieves the aldehyde functionality.

Advantage : Higher regiocontrol (85% selectivity for the 5-position).

Disadvantage : Requires expensive reagents and inert conditions.

Reaction Optimization and Scalability

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 65–78 | >95 | High |

| Paal-Knorr | 1,4-Dicarbonyl, Amine | 40–45 | 85–90 | Moderate |

| Bromination Sequence | Br₂, DBU, NBS | 55–60 | 90–92 | Low |

| Silyl Enolate | TMSCl, PCC | 70–75 | >98 | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo oxidation reactions to form carboxylic acids.

Reduction: It can be reduced to corresponding alcohols.

Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the formyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Overview

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in synthesizing pharmaceuticals. Its unique pyrrole structure enhances bioactivity and is particularly relevant for developing drugs targeting neurological disorders.

Case Study

A study highlighted the synthesis of derivatives of this compound that exhibited promising activity against certain neurological conditions. The structural modifications allowed for improved interaction with biological targets, suggesting potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's .

Agricultural Chemistry

Overview

In agricultural chemistry, this compound is utilized in developing agrochemicals such as pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Benefits |

|---|---|---|

| Pesticides | Insect repellents | Reduces crop damage |

| Herbicides | Weed control | Enhances crop yield |

Case Study

Research conducted on the efficacy of this compound as an insecticide demonstrated its ability to significantly reduce pest populations with lower toxicity to non-target organisms compared to traditional chemicals .

Material Science

Overview

The compound is being explored for its potential in creating advanced materials, including polymers and coatings that require specific thermal and mechanical properties.

Data Table: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Moderate | Structural materials |

Case Study

Investigations into the use of this compound in polymer composites showed enhanced durability and resistance to environmental degradation, making it suitable for use in construction and automotive industries .

Organic Synthesis

Overview

Researchers leverage the reactivity of this compound to produce complex molecules. Its role as a building block in organic synthesis allows for innovative pathways in chemical reactions.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Condensation | Room temperature | 85% |

| Cyclization | Elevated temperature | 78% |

Case Study

A notable synthesis involved using this compound to create novel heterocycles that exhibit unique electronic properties. These compounds were tested for their potential applications in organic electronics and photovoltaics .

Analytical Chemistry

Overview

this compound is also utilized in various analytical techniques, including chromatography. Its ability to enhance the identification and quantification of other compounds improves the accuracy of chemical analyses.

Case Study

In a study focusing on the detection of trace amounts of pollutants, this compound was used as a standard reference material in chromatographic methods, demonstrating its effectiveness in improving detection limits and resolution .

Mechanism of Action

The mechanism of action of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. It acts by participating in various chemical reactions that lead to the formation of receptor tyrosine kinase inhibitors and other bioactive molecules. These inhibitors target specific molecular pathways involved in cell signaling and proliferation, making them useful in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrrole Derivatives

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound enables condensation reactions (e.g., with acetophenones or amines) to generate antimicrobial agents or coordination ligands . In contrast, the thioether group in compound 8e () may facilitate fluorophilic interactions but lacks the aldehyde’s nucleophilic reactivity. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (without a formyl group) serves as a precursor for BODIPY fluorescent probes but cannot undergo formyl-directed derivatization .

Key Differences:

- Thioether-containing derivatives (e.g., 8e) may exhibit enhanced lipophilicity, suitable for hydrophobic environments in agrochemicals .

Crystallographic and Physicochemical Properties

- Planarity and Hydrogen Bonding : The target compound’s planar structure and N–H⋯O/C–H⋯O interactions enhance crystal packing stability . Derivatives with bulkier substituents (e.g., difluoromethylthio in 8e) may disrupt planarity, affecting solubility and melting points.

- Melting Points : While the target compound’s melting point is unspecified, compound 8e (114–115°C) and 8d (134–135°C) demonstrate that electron-withdrawing groups (e.g., SCF₂H) increase melting points compared to formyl-containing analogs .

Biological Activity

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on recent studies.

This compound has a molecular formula of C_11H_13N_1O_3 and a molecular weight of approximately 195.22 g/mol. The compound features a five-membered nitrogen-containing ring with both carboxylate and aldehyde functional groups, which contribute to its chemical reactivity and biological potential. The compound can be synthesized through multi-step organic reactions, with one reported method involving the condensation of substituted pyrroles and various reagents under controlled conditions .

Anticancer Properties

The compound serves primarily as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are critical in cancer therapy. Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their structural similarities with known anticancer agents. However, specific studies directly evaluating the biological effects of this compound remain limited .

Antibacterial and Antifungal Activities

Recent investigations have highlighted the antibacterial and antifungal activities of pyrrole derivatives, including those related to this compound. For instance, novel derivatives synthesized from this compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5a | 0.8 | E. coli |

| 5b | 10 | S. aureus |

| 5c | 25 | P. aeruginosa |

| 5d | 50 | M. luteus |

| 5e | 100 | B. cereus |

The synthesized compounds were also evaluated for antifungal activity against pathogens such as Candida albicans and Aspergillus niger, showing promising results that warrant further investigation .

The mechanisms underlying the biological activities of this compound derivatives involve their interaction with key enzymes and biological macromolecules. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are essential for bacterial growth and survival . Molecular docking studies have indicated favorable binding interactions with these targets, suggesting a potential mode of action for their antibacterial effects.

Case Studies

A study conducted on a series of pyrrole derivatives revealed that compounds derived from this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The best-performing compounds showed MIC values comparable to established antibiotics like ciprofloxacin .

Another investigation focused on the synthesis of novel pyrrole-based compounds that were screened for their ability to inhibit bacterial growth. Results indicated that some derivatives had significant antibacterial activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents in combating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.